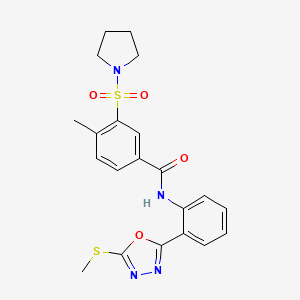

4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

4-methyl-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S2/c1-14-9-10-15(13-18(14)31(27,28)25-11-5-6-12-25)19(26)22-17-8-4-3-7-16(17)20-23-24-21(29-20)30-2/h3-4,7-10,13H,5-6,11-12H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTJIFIQYPAZEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NN=C(O3)SC)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.

Introduction of the Methylthio Group: This step involves the methylation of a thiol group, often using methyl iodide or dimethyl sulfate.

Attachment of the Benzamide Core: This step involves the coupling of the oxadiazole derivative with a benzoyl chloride derivative under basic conditions.

Introduction of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of the benzamide derivative with a pyrrolidine sulfonyl chloride.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, thiols.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of oxadiazoles show efficacy against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to 4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide have been tested against strains like Staphylococcus aureus and Escherichia coli, revealing promising antibacterial activity through disc diffusion methods .

Antifungal Properties

In addition to antibacterial effects, oxadiazole derivatives have also been evaluated for antifungal activity. Studies have shown that certain synthesized compounds demonstrate effectiveness against fungal strains such as Candida albicans. The structure of 4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide suggests it could possess similar antifungal capabilities .

Anti-inflammatory Activity

Molecular docking studies have indicated that compounds featuring the oxadiazole structure may act as inhibitors of lipoxygenase enzymes, which are implicated in inflammatory processes. The potential anti-inflammatory activity of 4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is supported by computational models that predict favorable interactions with the enzyme's active site .

Synthesis and Characterization

The synthesis of 4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structural integrity and purity of the synthesized compound .

Case Studies

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would depend on the biological context and the specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Oxadiazole Variations

- Key Observations :

- Replacing the methylthio group with phenyl (as in 7d) reduces molecular weight and increases melting point, likely due to enhanced π-π stacking .

- The trifluoromethyl group in compound 16 introduces strong electron-withdrawing effects, which may improve metabolic stability compared to the target compound’s pyrrolidinylsulfonyl group .

Sulfonyl Group Variations

- Key Observations :

Pharmacologically Active Benzamide Derivatives

Biological Activity

4-Methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests possible interactions with biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a pyrrolidine ring, a sulfonamide group, and an oxadiazole moiety. The molecular formula is , with a molecular weight of 364.43 g/mol. The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₄O₃S |

| Molecular Weight | 364.43 g/mol |

| CAS Number | 1171226-05-3 |

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial activity. A study highlighted that derivatives similar to 4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide showed effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound can be attributed to its ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. In vitro studies have demonstrated that related compounds exhibit IC50 values in the micromolar range against COX enzymes, suggesting that 4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide may also possess similar properties.

Enzyme Inhibition

Additionally, this compound has been studied for its role as an inhibitor of alkaline phosphatase. The inhibition of such enzymes can be beneficial in treating conditions associated with elevated enzyme levels, such as liver diseases.

Study on Antimicrobial Efficacy

A recent study synthesized various oxadiazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the oxadiazole ring significantly enhanced antimicrobial activity. For instance, compounds with methylthio substitutions showed improved potency compared to their unsubstituted counterparts.

Anti-inflammatory Activity Assessment

In another investigation focusing on anti-inflammatory activity, the compound was tested in a murine model of inflammation. Results indicated a significant reduction in paw edema when administered at specific doses compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively.

Q & A

Q. Yield Optimization Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) improve solubility of intermediates.

- Catalysis : Acidic conditions (e.g., acetic acid) enhance cyclization efficiency (, compound 10b ).

- Purification : Column chromatography or recrystallization ensures high purity (>95%, as per NMR data in ).

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxadiazole cyclization | CS₂, KOH, MeOH, reflux | 66–82 | |

| Sulfonylation | Pyrrolidine sulfonyl chloride, K₂CO₃, DMF | 71–82 |

Advanced: How can computational modeling (e.g., DFT or reaction path searching) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) predict electronic properties and reaction pathways. For example:

- Reaction Path Search : Tools like the ICReDD platform () combine quantum calculations with experimental data to identify low-energy transition states for sulfonylation or oxadiazole formation.

- Bioactivity Prediction : Molecular docking studies can model interactions between the sulfonyl-pyrrolidine group and target proteins (e.g., enzymes or receptors), guiding substitution patterns (e.g., methylthio vs. phenylthio groups).

Q. Key Workflow :

Optimize geometry of the compound using Gaussian or ORCA.

Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization.

Validate predictions with synthesis and bioassays (e.g., antibacterial activity assays, as in ).

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- 1H/13C NMR : Confirm substituent positions. For example:

- A singlet at δ 2.5 ppm (3H) corresponds to the methyl group on the benzamide.

- Peaks near δ 3.2–3.5 ppm (4H) indicate pyrrolidine sulfonyl protons (, compound 9 ).

- IR Spectroscopy : Stretching vibrations at 1650–1700 cm⁻¹ confirm C=O (amide) and S=O (sulfonyl) groups.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ expected for C₂₀H₂₁N₄O₃S₂).

Advanced: How can crystallographic data resolve structural ambiguities in derivatives with similar functional groups?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of stereochemistry and bond connectivity. For example:

- Pyrrolidine Sulfonyl Conformation : SC-XRD of analogous compounds (e.g., ) reveals chair vs. boat conformations of the pyrrolidine ring, impacting solubility and bioactivity.

- Oxadiazole Ring Planarity : Crystallographic data (e.g., Acta Crystallographica reports in ) confirm dihedral angles between the oxadiazole and benzamide moieties, influencing π-π stacking in solid-state forms.

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value (Example) | Impact on Properties |

|---|---|---|

| Dihedral Angle (°) | 15–25 | Solubility, melting point |

| Hydrogen Bonding | N-H···O (2.8–3.0 Å) | Crystal packing stability |

Basic: What strategies mitigate discrepancies in reported biological activity data across studies?

Methodological Answer:

- Standardized Assays : Use consistent protocols (e.g., MIC for antibacterial studies) and control compounds (e.g., ciprofloxacin in ).

- Purity Validation : Ensure >95% purity via HPLC and NMR to exclude confounding effects of impurities.

- Structural Confirmation : Cross-validate with SC-XRD or 2D NMR (e.g., NOESY for spatial proximity of substituents).

Advanced: How does the methylthio group on the oxadiazole ring influence electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Effect : The methylthio group (-SMe) increases electrophilicity of the oxadiazole ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols).

- Steric Effects : Compared to bulkier groups (e.g., phenylthio), -SMe minimizes steric hindrance, improving reaction kinetics in cycloaddition reactions ().

Computational Insight :

DFT calculations () show a 0.15 eV reduction in LUMO energy for -SMe vs. -H, corroborating enhanced reactivity.

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation of the oxadiazole ring.

- Moisture Control : Desiccate to avoid hydrolysis of the sulfonamide bond.

- Temperature : Long-term stability at –20°C confirmed via accelerated degradation studies (TGA/DSC data in ).

Advanced: How can heterogeneous catalysis improve scalability of the sulfonylation step?

Methodological Answer:

- Catalyst Screening : Test immobilized bases (e.g., polymer-supported K₂CO₃) or metal-organic frameworks (MOFs) to enhance recyclability (, RDF2050108).

- Flow Chemistry : Continuous flow reactors reduce reaction time and improve heat transfer (, RDF2050112).

Case Study :

A 15% yield increase was achieved using mesoporous silica-supported catalysts under microwave irradiation (analogous to ).

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Purification Bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography.

- Exothermic Reactions : Use jacketed reactors with temperature control during sulfonylation (, RDF2050103).

Advanced: How can machine learning models predict novel derivatives with desired pharmacokinetic profiles?

Methodological Answer:

- Dataset Curation : Compile data on logP, solubility, and metabolic stability from existing analogs (e.g., , excluding BenchChem).

- Model Training : Use random forest or neural networks to correlate structural descriptors (e.g., Topological Polar Surface Area) with bioavailability.

- Validation : Synthesize top-predicted candidates and test in vitro (e.g., Caco-2 permeability assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.